molecular formula C29H35N5O3 B12130900 6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12130900
M. Wt: 501.6 g/mol
InChI Key: ISVGMGAAMHDTEQ-UHFFFAOYSA-N
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Description

6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its structure includes multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-octyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis

    Formation of the Triazatricyclo Core: This step involves cyclization reactions using appropriate precursors under controlled conditions. Common reagents include cyclizing agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Introduction of Functional Groups: The imino group can be introduced via condensation reactions using amines. The methoxyphenyl and octyl groups are typically added through alkylation reactions using corresponding alkyl halides or alcohols in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biology

The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to interact with various biological pathways might make it useful in the treatment of diseases.

Industry

In material science, the compound’s structural properties could be utilized in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which 6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The compound’s structure suggests potential interactions with nucleophilic sites in proteins or nucleic acids, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 7-butyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

Compared to similar compounds, 6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-octyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its specific functional groups and structural configuration

This detailed overview provides a comprehensive understanding of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-octyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C29H35N5O3

Molecular Weight

501.6 g/mol

IUPAC Name

6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C29H35N5O3/c1-3-4-5-6-7-9-19-34-26(30)23(28(35)31-17-16-21-12-14-22(37-2)15-13-21)20-24-27(34)32-25-11-8-10-18-33(25)29(24)36/h8,10-15,18,20,30H,3-7,9,16-17,19H2,1-2H3,(H,31,35)

InChI Key

ISVGMGAAMHDTEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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